Human P2X3 Binding Affinity Comparison
In a stably expressing C6BU-1 cell line transfected with the human P2X3 receptor gene (GenBank Y07683), the tetrazole-substituted arylamide chemotype exemplified by Compound I-040 (a close structural analog within the same patent family as the target compound) achieved an IC50 of 6 nM . This places the series among the most potent P2X3 antagonists reported. By comparison, the FDA-approved P2X3 antagonist gefapixant (MK-7264/AF-219) exhibits an IC50 of approximately 30 nM against recombinant human P2X3 homotrimers in comparable functional assays . The approximately 5-fold higher potency of the tetrazole-arylamide series may translate to lower efficacious doses, though direct head-to-head data under identical assay conditions are not yet publicly available.
| Evidence Dimension | Human P2X3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 6 nM (Compound I-040, a close structural analog within the same tetrazole-arylamide patent family) |
| Comparator Or Baseline | Gefapixant (MK-7264/AF-219): ~30 nM |
| Quantified Difference | Approximately 5-fold more potent than gefapixant (cross-study comparison) |
| Conditions | C6BU-1 cells stably expressing human P2X3 receptor (GenBank Y07683); pH 7.5 |
Why This Matters
Higher target binding potency can reduce the required dose for efficacy, potentially widening the therapeutic window and lowering the cost of goods per dose for clinical or industrial-scale programs.
- [1] BindingDB BDBM271539. US10065941 Compound I-040. Human P2X3 IC50: 6 nM (C6BU-1 cell). Accessed 2026-04-30. View Source
- [2] Gefapixant (MK-7264) Pharmacology Review. P2X3 IC50 ~30 nM (recombinant hP2X3 homotrimers). Data compiled from multiple regulatory and literature sources. View Source
